molecular formula C18H15Cl2N7O B3470667 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3470667
M. Wt: 416.3 g/mol
InChI Key: ZLIYYJGJMMPPRL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several important functional groups, including a pyrazole, a triazole, and a pyrimidine . These groups are often found in biologically active compounds, including many drugs .


Molecular Structure Analysis

The molecule contains several nitrogen-containing rings, which are likely to contribute to its properties. The dichlorobenzyl group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. The presence of multiple nitrogen atoms is likely to make it a good hydrogen bond donor and acceptor, which could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. Many similar compounds are used as inhibitors of various enzymes in the body . The specific enzymes it interacts with would depend on the exact structure of the compound .

Safety and Hazards

The safety and hazards of a compound like this would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for a compound like this would likely involve further testing to determine its biological activity and potential uses. This could include in vitro testing, animal studies, and eventually clinical trials .

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N7O/c1-10-15(22-17(28)16-23-18-21-7-4-8-26(18)25-16)11(2)27(24-10)9-12-13(19)5-3-6-14(12)20/h3-8H,9H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIYYJGJMMPPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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